16-Bromohexadecanenitrile
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Overview
Description
16-Bromohexadecanenitrile is an organic compound with the molecular formula C16H30BrN and a molecular weight of 316.32 g/mol . It is a nitrile derivative with a long aliphatic chain and a bromine atom attached to the sixteenth carbon. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 16-Bromohexadecanenitrile can be synthesized through the bromination of hexadecanenitrile. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 16-Bromohexadecanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The aliphatic chain can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of hexadecanenitrile derivatives with different functional groups.
Reduction: Formation of hexadecylamine.
Oxidation: Formation of hexadecanoic acid and other oxidized products.
Scientific Research Applications
16-Bromohexadecanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of lipid metabolism and membrane biology due to its long aliphatic chain.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 16-Bromohexadecanenitrile involves its interaction with various molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane properties and functions .
Comparison with Similar Compounds
Hexadecanenitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
16-Chlorohexadecanenitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
16-Iodohexadecanenitrile: Contains an iodine atom, which can affect its reactivity and applications.
Uniqueness: 16-Bromohexadecanenitrile is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and provides distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C16H30BrN |
---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
16-bromohexadecanenitrile |
InChI |
InChI=1S/C16H30BrN/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-15H2 |
InChI Key |
OUBHXNDNPNIGEX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC#N)CCCCCCCBr |
Origin of Product |
United States |
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